molecular formula C12H13NO3 B13859992 5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid

5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid

Katalognummer: B13859992
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: HITUXDBRMKYMGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a propan-2-yl group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-methoxy-4-propan-2-ylbenzoic acid, followed by reduction to form the corresponding amine. This amine is then converted to the cyano derivative through a Sandmeyer reaction, which involves the use of copper(I) cyanide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid is unique due to the presence of both a cyano group and a methoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

5-cyano-2-methoxy-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C12H13NO3/c1-7(2)9-5-11(16-3)10(12(14)15)4-8(9)6-13/h4-5,7H,1-3H3,(H,14,15)

InChI-Schlüssel

HITUXDBRMKYMGO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C=C1C#N)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.